5-クロロ-dl-トリプトファン

概要

説明

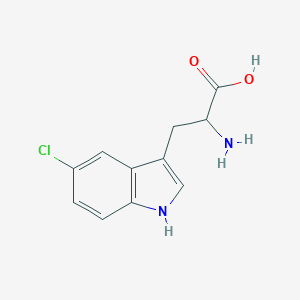

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a chlorine atom at the 5-position of the indole ring and an amino acid side chain makes this compound unique and potentially useful in various scientific research applications .

科学的研究の応用

Biological Significance

Neurotransmitter Precursor:

2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid serves as a precursor to serotonin, a crucial neurotransmitter involved in mood regulation, sleep, and appetite. The chlorine substitution at the 5-position of the indole ring enhances its interaction with serotonin receptors, potentially influencing serotonergic signaling pathways .

Antioxidant Properties:

Research indicates that this compound exhibits antioxidant activity, which may protect cells from oxidative stress and contribute to neuroprotection. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Pharmacological Applications

Cancer Research:

Studies have demonstrated that derivatives of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this amino acid have shown significant inhibition of tumor growth and induction of apoptosis in leukemia and solid tumor cell lines .

Antimicrobial Activity:

The compound has been evaluated for its antimicrobial properties, showing efficacy against certain bacterial strains. The presence of the indole structure is believed to enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Synthetic Applications

Building Block in Organic Synthesis:

Due to its unique structure, 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid is utilized as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions allows chemists to create novel compounds with potential therapeutic applications .

Radiopharmaceutical Development:

This compound has been explored as a precursor for developing radiolabeled amino acids used in positron emission tomography (PET) imaging. Its incorporation into radiopharmaceuticals can facilitate the visualization of tumors and assessment of metabolic activity in cancer diagnosis .

Case Studies

作用機序

Target of Action

5-Chloro-DL-Tryptophan, also known as 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid or H-Trp(5-Cl)-OH, is a derivative of the essential amino acid tryptophan . The primary targets of this compound are likely to be the same as those of tryptophan, which include various enzymes involved in its metabolism, such as indoleamine-2,3-dioxygenase (IDO), tryptophan-2,3-dioxygenase (TDO), and tryptophan hydroxylase .

Mode of Action

Tryptophan is a precursor for the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes . The addition of a chlorine atom at the 5-position of the indole ring of tryptophan may alter its interactions with these enzymes, potentially leading to changes in the production of serotonin and other downstream metabolites.

Biochemical Pathways

Tryptophan metabolism primarily involves three pathways: the kynurenine, 5-hydroxytryptamine (serotonin), and indole pathways . The kynurenine pathway is the major route of tryptophan degradation, producing several bioactive compounds . The serotonin pathway leads to the production of serotonin, a critical neurotransmitter . The indole pathway, influenced by gut microbiota, leads to the production of several molecules, including ligands of the aryl hydrocarbon receptor . The introduction of a chlorine atom in 5-Chloro-DL-Tryptophan could potentially affect these pathways, altering the balance of these metabolites and their downstream effects.

Pharmacokinetics

Tryptophan is well-absorbed and widely distributed throughout the body, crossing the blood-brain barrier to participate in central nervous system functions . It is extensively metabolized, primarily through the kynurenine and serotonin pathways .

Result of Action

Given its structural similarity to tryptophan, it may influence the synthesis of serotonin and other tryptophan metabolites, potentially affecting various physiological functions, including mood regulation, sleep, and immune response .

Action Environment

Environmental factors such as diet, stress, and gut microbiota composition can influence tryptophan metabolism . These factors may also affect the action, efficacy, and stability of 5-Chloro-DL-Tryptophan. For example, diet can influence the availability of tryptophan for metabolism . Stress can alter the balance between the kynurenine and serotonin pathways, potentially affecting the mood . Gut microbiota can metabolize tryptophan into various indole derivatives, influencing gut health and immune function .

生化学分析

Biochemical Properties

5-Chloro-DL-Tryptophan is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with the enzyme tryptophan hydroxylase, which is a rate-limiting enzyme in the serotonin synthesis pathway . The nature of these interactions is complex and can influence the function and activity of these biomolecules .

Cellular Effects

The effects of 5-Chloro-DL-Tryptophan on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect serotonin synthesis, which can have significant effects on cellular signaling .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-DL-Tryptophan involves its interactions at the molecular level with various biomolecules. It can bind to certain enzymes, leading to their inhibition or activation . It can also cause changes in gene expression, thereby influencing the synthesis of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-DL-Tryptophan can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Chloro-DL-Tryptophan can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-Chloro-DL-Tryptophan is involved in several metabolic pathways. It interacts with various enzymes and cofactors . This can include effects on metabolic flux or metabolite levels .

Transport and Distribution

5-Chloro-DL-Tryptophan is transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Chloro-DL-Tryptophan and its effects on activity or function are complex. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chlorine atom can be introduced via electrophilic substitution using chlorinating agents such as N-chlorosuccinimide (NCS). The amino acid side chain can be attached through various methods, including the use of protecting groups and subsequent deprotection steps .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and temperature control. For example, the use of p-toluenesulfonic acid in toluene has been reported to give good yields of indole products . Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

化学反応の分析

Types of Reactions

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the 5-position of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Chlorinating agents like N-chlorosuccinimide (NCS) or brominating agents like N-bromosuccinimide (NBS) can be used.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amino-substituted indole derivatives.

Substitution: Halogenated indole derivatives.

類似化合物との比較

Similar Compounds

2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid: Similar structure but with an amino group at the 4-position instead of a chlorine atom.

2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid: Similar structure but with an iodine atom at the 5-position instead of a chlorine atom.

Uniqueness

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorine atom at the 5-position, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to cross cell membranes, potentially leading to improved pharmacokinetic properties .

生物活性

2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid, commonly known as 5-chloro-L-tryptophan , is a non-proteinogenic amino acid derived from L-tryptophan. This compound has garnered attention due to its potential biological activities, including its roles in neurotransmission and its implications in various therapeutic contexts. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

- Chemical Formula : CHClNO

- Molecular Weight : 238.67 g/mol

- CAS Number : 52448-15-4

- Synonyms : L-5-chlorotryptophan, 5-chloro-L-tryptophan

5-Chloro-L-tryptophan exhibits biological activity primarily through its interaction with neurotransmitter systems. It is known to influence serotonin pathways due to its structural similarity to tryptophan, which is a precursor to serotonin. The introduction of chlorine at the 5-position alters its biochemical properties and may enhance certain pharmacological effects.

1. Neurotransmitter Modulation

Research indicates that 5-chloro-L-tryptophan can act as a serotonin receptor modulator. Its ability to inhibit serotonin reuptake suggests potential applications in treating mood disorders such as depression and anxiety. In vitro studies have demonstrated that this compound can enhance serotonin levels in neuronal cultures, indicating a possible antidepressant effect.

2. Enzyme Inhibition

5-Chloro-L-tryptophan has been evaluated for its inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : Studies show that it exhibits inhibitory activity against MAO-A and MAO-B, enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could contribute to increased levels of these neurotransmitters in the brain, enhancing mood regulation.

3. Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of 5-chloro-L-tryptophan. It has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress-related damage. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

A study published in Molecules evaluated the effects of various tryptophan derivatives, including 5-chloro-L-tryptophan, on enzyme activities related to neuroprotection. The findings indicated that compounds with halogen substitutions exhibited enhanced inhibitory effects on acetylcholinesterase (AChE), suggesting potential benefits in treating Alzheimer's disease by improving cholinergic transmission.

Key Findings:

- Acetylcholinesterase Inhibition : 5-chloro-L-tryptophan demonstrated significant AChE inhibition in vitro, with IC50 values comparable to established inhibitors.

Research Findings

A comprehensive study involving molecular docking simulations revealed that 5-chloro-L-tryptophan binds effectively to both MAO and AChE active sites, supporting its dual role as an antidepressant and cognitive enhancer.

Molecular Docking Results:

The binding affinities were calculated using AutoDock Vina:

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| MAO-A | -8.1 |

| AChE | -7.4 |

特性

IUPAC Name |

2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-chloro-D-tryptophan in the context of the antibiotic longicatenamycin?

A1: 5-chloro-D-tryptophan is a newly discovered amino acid component of the peptide antibiotic longicatenamycin []. Its presence contributes to the overall structure and potentially the biological activity of the antibiotic. The study isolated and characterized this unique amino acid, highlighting its importance in understanding the structure-activity relationship of longicatenamycin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。